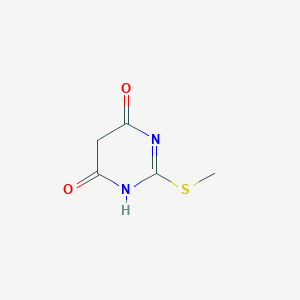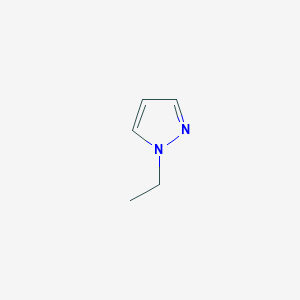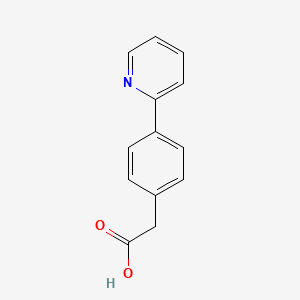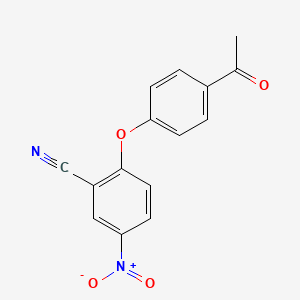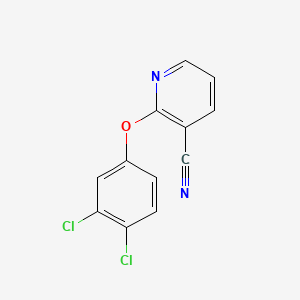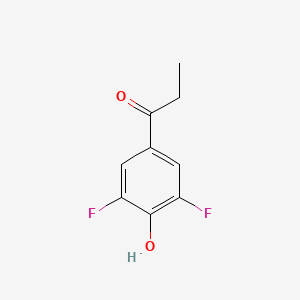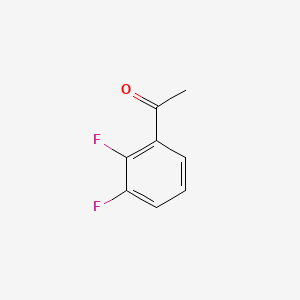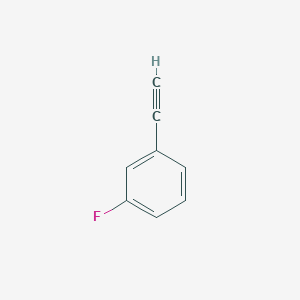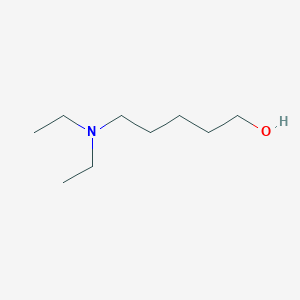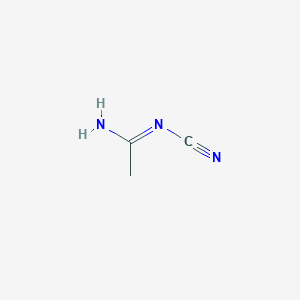
N'-cyanoethanimidamide
説明
N’-cyanoethanimidamide is a chemical compound with the molecular formula C3H5N3 and a molecular weight of 83.09190 . It is used in various chemical reactions and has several synonyms, including N-cyano-acetamidine and N-Cyan-acetimidin .
Synthesis Analysis
The synthesis of N’-cyanoethanimidamide involves several steps. The literature suggests that it can be synthesized from methyl n-cyanoa (CAS#:5652-84-6) and cyanamide (CAS#:420-04-2) or methyl ethanimidate (CAS#:14777-29-8) . The synthetic route involves complex chemical reactions, and the process is documented in the Journal of Organic Chemistry .Molecular Structure Analysis
The molecular structure of N’-cyanoethanimidamide consists of three carbon atoms, five hydrogen atoms, and three nitrogen atoms . The exact structure can be determined using various spectroscopic techniques, but the details are not available in the current search results.Physical And Chemical Properties Analysis
N’-cyanoethanimidamide has a molecular weight of 83.09190 . Other physical and chemical properties such as density, boiling point, melting point, and flash point are not available in the current search results .科学的研究の応用
Optical Imaging and Drug Delivery
N'-cyanoethanimidamide derivatives, particularly cyanines, are pivotal in advancing optical imaging and drug delivery. These compounds are characterized by a polymethine chain linking two nitrogen atoms, which is key to their light-harvesting and reactivity properties. This chemical structure enables enhanced imaging properties and quantum yield, useful in fluorescence-based applications. Novel chemistries manipulating cyanine chromophores address challenges in imaging and drug delivery, such as resisting thiol modification and improved in vivo imaging when used as antibody tags. Furthermore, cyanine photochemical reactivity has been employed for near-infrared (NIR) photocaging, creating opportunities for monitoring and controlling drug release in tumor treatment (Gorka, Nani, & Schnermann, 2018).
Biotechnological Applications of Cyanobacteria
Cyanobacteria, which produce bioactive compounds like cyanovirin-N and phycocyanin, hold significant potential in biotechnological applications. These compounds have shown strong pharmacological activities, including antiviral properties against various viruses. The production of these bioactive compounds through synthesis is crucial to overcome challenges associated with chemical isolation and to enhance their biological activities. The future of cyanobacteria in biotechnology looks promising, particularly in the fields of cosmetics, food supplements, and medicinal applications for various human diseases (Khalifa et al., 2021).
Nanodiamond Particles for Bioapplications
Nanodiamonds (NDs) are a notable nanocarbon material with potential bioapplications due to their small size, narrow distribution, and high biocompatibility. NDs can be functionalized for use as therapeutic agents, diagnostic probes, drug delivery vehicles, gene therapy, and more. Their properties enable them to be used for bioanalytical purposes such as protein purification or fluorescent biolabeling. The versatility of NDs in biomedicine offers great potential in healthcare products and as anti-cancer agents (Schrand, Hens, & Shenderova, 2009).
Nanotechnology and Toxicity Studies
The physical and chemical properties of nanoparticles, including those derived from N'-cyanoethanimidamide, significantly influence their toxicity. Studies on nanoparticle toxicity are essential to ascertain their safe use in various biomedical applications, such as drug delivery and cancer treatment. Understanding the relationship between nanoparticle characteristics and their biological impacts is crucial for their application in nanomedicine (Sukhanova et al., 2018).
特性
IUPAC Name |
N'-cyanoethanimidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3/c1-3(5)6-2-4/h1H3,(H2,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKZFHAKALPLYLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NC#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60336716 | |
| Record name | N'-cyanoethanimidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60336716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
83.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-cyanoethanimidamide | |
CAS RN |
56563-07-6 | |
| Record name | N'-cyanoethanimidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60336716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



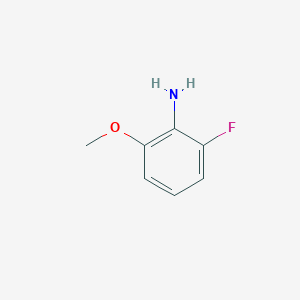
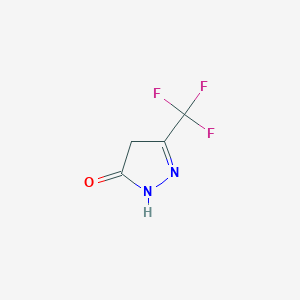
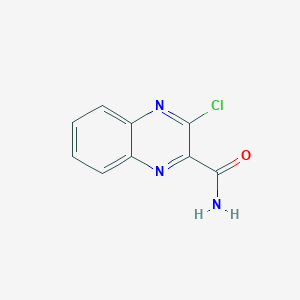
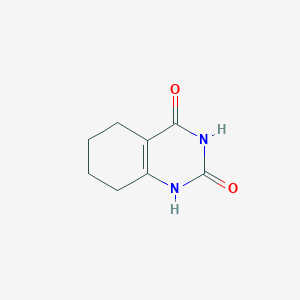
![(4-Fluoro-benzyl)-[2-(1H-indol-3-yl)-ethyl]-amine](/img/structure/B1297494.png)
